Netivudine
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Overview
Description
Preparation Methods
Netivudine can be synthesized through various synthetic routes. One common method involves the use of thymidine as a starting material. The synthesis typically includes the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of thymidine are protected using a suitable protecting group.
Introduction of the propynyl group: The protected thymidine is then reacted with a propynylating agent to introduce the propynyl group at the 5-position of the pyrimidine ring.
Deprotection: The protecting groups are removed to yield this compound.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of this compound .
Chemical Reactions Analysis
Netivudine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding uracil derivative.
Reduction: Reduction of this compound can yield its dihydro derivative.
Substitution: This compound can undergo nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Netivudine has several scientific research applications, including:
Mechanism of Action
Netivudine exerts its antiviral effects by inhibiting the replication of the varicella-zoster virus. It is a nucleoside reverse transcriptase inhibitor, which means it interferes with the viral replication process by inhibiting the reverse transcriptase enzyme . This inhibition reduces the viral load in the body and slows the progression of the infection . The molecular targets and pathways involved in this mechanism include the viral reverse transcriptase enzyme and the viral DNA synthesis pathway .
Comparison with Similar Compounds
Netivudine is similar to other nucleoside analogues, such as acyclovir and valacyclovir, which are also used to treat viral infections . this compound has unique properties that distinguish it from these compounds:
Greater in-vitro activity: This compound has shown greater in-vitro activity against the varicella-zoster virus compared to acyclovir.
Different metabolic pathways: This compound and its metabolites have different pharmacokinetic profiles compared to other nucleoside analogues.
Similar compounds include:
- Acyclovir
- Valacyclovir
- Famciclovir
This compound’s unique properties make it a valuable compound for further research and development in antiviral therapies.
Properties
CAS No. |
84558-93-0 |
---|---|
Molecular Formula |
C12H14N2O6 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19)/t7-,8-,9+,11-/m1/s1 |
InChI Key |
QLOCVMVCRJOTTM-SDNRWEOFSA-N |
Isomeric SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Canonical SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Appearance |
Solid powder |
84558-93-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(beta-D-arabinofuranosyl)-5-(1-propynyl)uracil 5-propynyl-1-(beta-arabinofuranosyl)uracil 5-propynyl-araU 5-propynylarabinofuranosyluracil 882C 882C87 netivudine PYaraU |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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